1-(Benzyloxy)propan-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(Benzyloxy)propan-2-ol involves multiple steps, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes. One method reported the synthesis from 2-chloro-1,1-dimethoxy ethane with an overall yield of 50.4% (Shen Liqun, 2011). Another approach utilized 2-benzyloxy-1-methylpyridinium triflate for the benzylation of alcohols, converting them into benzyl ethers upon warming (Kevin W. C. Poon & G. Dudley, 2006).

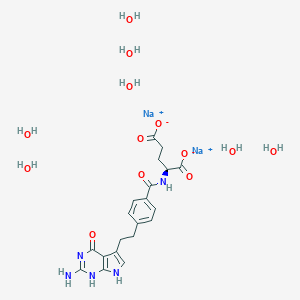

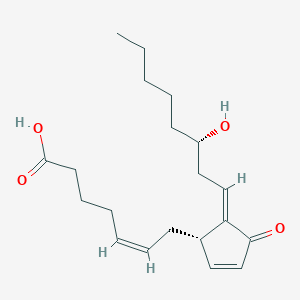

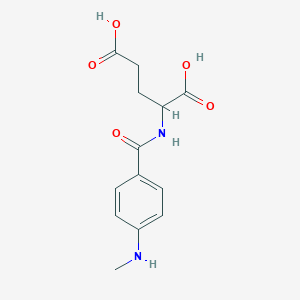

Molecular Structure Analysis

The molecular structure and stereochemistry of 1-(Benzyloxy)propan-2-ol derivatives have been studied, providing insights into the compound's configuration and conformation. X-ray crystallography and Density Functional Theory (DFT) calculations have been employed to analyze the structure and binding mechanisms of derivatives, revealing detailed conformational analysis and electronic properties (W. Xu et al., 2016).

Chemical Reactions and Properties

1-(Benzyloxy)propan-2-ol undergoes various chemical reactions, including isomerization, Dieckmann condensation, saponification, and decarboxylation, to produce compounds with significant olfactory properties. These synthetic routes enable the creation of homologues with diverse chemical structures and properties (P. Kraft et al., 2010).

Physical Properties Analysis

The physical properties of 1-(Benzyloxy)propan-2-ol and its mixtures have been explored through dielectric relaxation studies, revealing interactions and behavior in various solvents. Such studies are crucial for understanding the solvent effects on the compound's behavior and for applications in reaction media optimization (T. M. Mohan et al., 2010; 2011).

Chemical Properties Analysis

The chemical properties of 1-(Benzyloxy)propan-2-ol have been characterized through its reactivity in transfer hydrogenation reactions, showing its utility in producing amines from imines with high efficiency and selectivity. This highlights the compound's role in synthetic organic chemistry as a versatile reagent (Joseph S. M. Samec & J. Bäckvall, 2002).

Wissenschaftliche Forschungsanwendungen

Antidepressants : Compounds like 1-aryloxy-3-piperidinylpropan-2-ols, similar in structure to 1-(Benzyloxy)propan-2-ol, have shown potential as new antidepressants. These compounds exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties, which could make them effective beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).

Beta-Blockers : Heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols, which are structurally similar to 1-(Benzyloxy)propan-2-ol, have been found to be more potent beta-blockers than propranolol, with cardioselectivity demonstrated in anesthetized cats (Large & Smith, 1982).

Hydrogen Bonding and Thermodynamics : The interaction between propan-1-ol and alkyl benzoates, including benzyloxy groups, forms hydrogen bonds. These bonds affect the thermodynamic parameters and determine the stability of these mixtures (Mohan et al., 2011).

Microwave Dielectric Relaxation : Studies on the dielectric relaxation of propan-1-ol with methyl and ethyl benzoate, which are related to 1-(Benzyloxy)propan-2-ol, have been conducted. This research supports conformational analysis of these mixtures and provides insights into their molecular interactions (Mohan et al., 2010).

Pharmacological Derivatives : New pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, related to 1-(Benzyloxy)propan-2-ol, have been developed. These include aldehyde condensation products and acid addition salts with potential therapeutic applications (Schenk, 2014).

Antimicrobial and Antioxidant Activities : Certain derivatives, like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been compared to other beta-blockers in terms of antimicrobial and antioxidant activities, providing insights into their biological efficacy (Čižmáriková et al., 2020).

Synthesis and Catalysis : The efficient synthesis of benzyl ethers from alcohols using a stable, bench-stable pyridinium salt, and the use of copper-loaded catalysts for hydrogenation processes in continuous flow reactors, highlight the chemical versatility of these compounds (Poon & Dudley, 2006); (Paczkowski & Hölderich, 1997).

Transfer Hydrogenation : Ruthenium-catalyzed transfer hydrogenation of imines to amines in propan-2-ol in benzene has been shown to be highly efficient, with excellent yields. This process demonstrates the potential of these compounds in synthetic chemistry (Samec & Bäckvall, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBPYIUAQLPHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347588 | |

| Record name | 1-(Benzyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)propan-2-ol | |

CAS RN |

13807-91-5 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)